molecular formula C11H18N2O B2981638 cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1698758-27-8

cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2981638
CAS No.: 1698758-27-8
M. Wt: 194.278
InChI Key: VMWMYTAGAIUUQP-UHFFFAOYSA-N
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Description

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C11H18N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazol-5-ylmethanol
  • Cyclopentyl(1H-pyrazol-3-yl)methanol
  • 1,5-Dimethyl-1H-pyrazol-3-ylmethanol

Uniqueness

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both cyclopentyl and dimethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

cyclopentyl-(1,5-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8-7-10(12-13(8)2)11(14)9-5-3-4-6-9/h7,9,11,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWMYTAGAIUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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